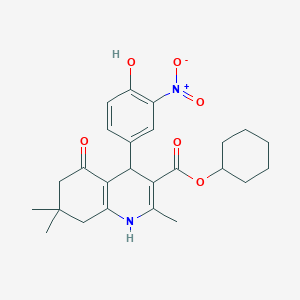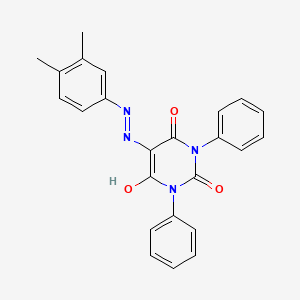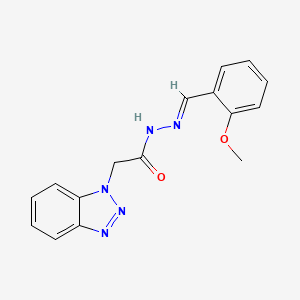![molecular formula C20H23N3O3S B11697941 ethyl [10-(N,N-dimethyl-beta-alanyl)-10H-phenothiazin-2-yl]carbamate](/img/structure/B11697941.png)
ethyl [10-(N,N-dimethyl-beta-alanyl)-10H-phenothiazin-2-yl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ETHYL N-{10-[3-(DIMETHYLAMINO)PROPANOYL]-10H-PHENOTHIAZIN-2-YL}CARBAMATE: is a complex organic compound that belongs to the phenothiazine class Phenothiazines are known for their diverse pharmacological properties, including antipsychotic, antiemetic, and antihistaminic effects
準備方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis begins with phenothiazine, which is a tricyclic compound.
Step 1: The phenothiazine core is functionalized at the 2-position with a carbamate group. This is typically achieved by reacting phenothiazine with ethyl chloroformate in the presence of a base such as triethylamine.
Step 2: The resulting intermediate is then reacted with 3-(dimethylamino)propanoic acid to introduce the 3-(dimethylamino)propionyl group. This step often involves the use of coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of the amide bond.
Step 3: The final product, ETHYL N-{10-[3-(DIMETHYLAMINO)PROPANOYL]-10H-PHENOTHIAZIN-2-YL}CARBAMATE, is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve large-scale chromatography or crystallization techniques to ensure the purity of the final product.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenothiazine core. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can target the carbonyl groups in the compound. Sodium borohydride or lithium aluminum hydride are typical reducing agents used.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the carbamate group. Reagents like sodium methoxide or potassium tert-butoxide can facilitate these reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Oxidized derivatives of the phenothiazine core.
Reduction: Reduced forms of the carbamate and amide groups.
Substitution: Substituted carbamate derivatives.
科学的研究の応用
Chemistry:
- Used as a reagent in organic synthesis for the preparation of complex molecules.
- Acts as a precursor for the synthesis of other phenothiazine derivatives.
Biology:
- Investigated for its potential as an antipsychotic agent due to its structural similarity to other phenothiazines.
- Studied for its interactions with various biological targets, including neurotransmitter receptors.
Medicine:
- Potential applications in the treatment of psychiatric disorders.
- Explored for its antiemetic properties to prevent nausea and vomiting.
Industry:
- Utilized in the development of pharmaceuticals and fine chemicals.
- Employed in research and development for new drug candidates.
作用機序
The mechanism of action of ETHYL N-{10-[3-(DIMETHYLAMINO)PROPANOYL]-10H-PHENOTHIAZIN-2-YL}CARBAMATE is not fully understood, but it is believed to interact with neurotransmitter receptors in the brain. The compound may act as an antagonist at dopamine receptors, similar to other phenothiazines, thereby modulating neurotransmitter activity and exerting antipsychotic effects. Additionally, it may interact with histamine and serotonin receptors, contributing to its antiemetic and antihistaminic properties.
類似化合物との比較
Chlorpromazine: A well-known antipsychotic phenothiazine with similar structural features.
Promethazine: An antihistamine phenothiazine used to treat allergies and nausea.
Thioridazine: Another antipsychotic phenothiazine with a similar mechanism of action.
Uniqueness: ETHYL N-{10-[3-(DIMETHYLAMINO)PROPANOYL]-10H-PHENOTHIAZIN-2-YL}CARBAMATE is unique due to the presence of the 3-(dimethylamino)propionyl group, which may confer distinct pharmacological properties compared to other phenothiazines. This structural modification could potentially enhance its efficacy or reduce side effects, making it a valuable compound for further research and development.
特性
分子式 |
C20H23N3O3S |
|---|---|
分子量 |
385.5 g/mol |
IUPAC名 |
ethyl N-[10-[3-(dimethylamino)propanoyl]phenothiazin-2-yl]carbamate |
InChI |
InChI=1S/C20H23N3O3S/c1-4-26-20(25)21-14-9-10-18-16(13-14)23(19(24)11-12-22(2)3)15-7-5-6-8-17(15)27-18/h5-10,13H,4,11-12H2,1-3H3,(H,21,25) |
InChIキー |
LVZYLABPFZAZDY-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)NC1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)CCN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(5E)-5-({4-[(2,4-Dichlorophenyl)methoxy]phenyl}methylidene)-1-(3,5-dimethylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11697879.png)
![3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B11697880.png)
![(5E)-3-(3,5-dimethylphenyl)-6-hydroxy-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}pyrimidine-2,4(3H,5H)-dione](/img/structure/B11697892.png)

![(5Z)-5-benzylidene-3-[3-(morpholin-4-yl)-3-oxopropyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11697908.png)
![N-(2,2,2-trichloro-1-{[(2-hydroxyphenyl)carbamothioyl]amino}ethyl)furan-2-carboxamide](/img/structure/B11697909.png)
![(5Z)-5-({2-[(4-Nitrophenyl)methoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B11697916.png)

![3-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)propanamide](/img/structure/B11697925.png)
![3-bromo-N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]benzohydrazide](/img/structure/B11697930.png)
![(5E)-1-(4-methylphenyl)-5-[(2-methylphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11697936.png)
![2-[(2E)-2-(5-oxo-1,3-diphenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]benzonitrile](/img/structure/B11697953.png)
![1,7-dibenzyl-3-methyl-8-[(2-methylpropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11697955.png)
